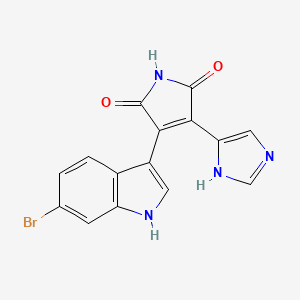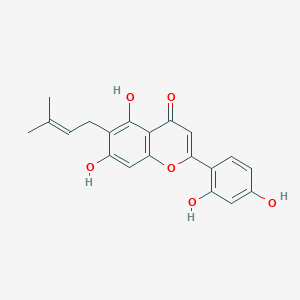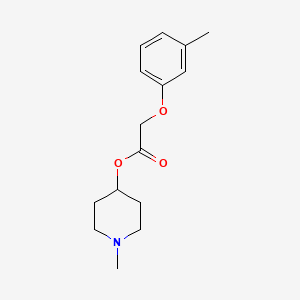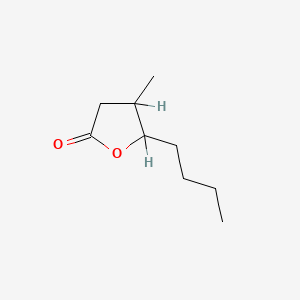
Whiskey lactone
Übersicht
Beschreibung
Whiskey lactone, also known as (±)-5-butyl-4-methyldihydro-2(3H)-furanone, is a volatile aromatic compound found in whiskey and wine aged in oak barrels . It is an important ingredient in the aroma of whiskey and other alcoholic beverages that have been aged in oak barrels .
Synthesis Analysis
The synthesis process of whiskey lactone involves adding an alcohol solution of n-valeraldehyde into a mixed solution of crotonate and alcohol. After the reaction, the solution is transferred into a high-pressure kettle, a catalyst is added, and hydrogenation occurs at normal temperature until hydrogen is not absorbed . Another approach for the synthesis of enantiomerically pure whiskey lactones involves column chromatography separation of a diastereoisomeric mixture of whiskey lactone, chemical reduction of cis-and trans-whiskey lactones to corresponding syn-and anti-diols, and microbial oxidation of racemic diols to individual enantiomers of whiskey lactone .
Molecular Structure Analysis
Whiskey lactone has a molecular formula of C9H16O2 and a molecular weight of 156.22 . The structure of whiskey lactone is available as a 2D Mol file .
Chemical Reactions Analysis
Whiskey lactone is a volatile aromatic compound that can be detected in blood samples by quantitative gas chromatography–mass spectrometry (dynamic HS–GC–MS) with the limit of detection of about 1,000μgL -1 . It is also involved in various chemical reactions during the aging process of whiskey .
Physical And Chemical Properties Analysis
Whiskey lactone has a refractive index of n20/D 1.4454 (lit.), a boiling point of 93-94 °C/5 mmHg (lit.), and a density of 0.952 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Whiskey Lactone Isomers
Stereoselective synthesis: is a critical process in producing enantiomerically pure compounds, which are important in food, fragrance, and pharmaceutical industries. Researchers have developed a method involving bacteria from the genus Rhodococcus to catalyze the synthesis of whiskey lactone isomers . This process includes column chromatography, chemical reduction, and microbial oxidation, resulting in enantiomerically pure cis- and trans-whiskey lactones .
Flavor Enhancement in Alcoholic Beverages
Whiskey lactone is a key ingredient in aged alcoholic beverages like whiskey, cognac, and brandy. It imparts characteristic flavors such as vanilla and coconut, which are highly valued by consumers. The compound’s role in inducing these flavors makes it a subject of study for improving the sensory profiles of these beverages .
Repellent Against Mosquitoes and Flies
Beyond its flavoring properties, whiskey lactone has been studied for its use as a repellent against mosquitoes and flies. This application is particularly relevant in developing safer and more natural alternatives to chemical repellents .
Bacterial Whole Cells Synthesis
The use of bacterial whole cells for the synthesis of whiskey lactones presents an eco-friendly and efficient approach to producing this compound. This method utilizes the enzymatic activity of bacteria to transform precursors into whiskey lactone, offering a sustainable alternative to chemical synthesis .
Source of Coconut-like Odors in Grape-based Brandies
Recent research has identified whiskey lactone as the source of coconut-like odors in grape-based brandies such as Cognac and Armagnac. Understanding the compound’s contribution to the aroma can help in the production and quality control of these spirits .
Inducing Malolactic Fermentation in Wine
Whiskey lactone has been explored for its potential to induce malolactic fermentation in wine, particularly in Patagonian Malbec wine. This secondary fermentation process is crucial for reducing acidity and enhancing the flavor profile of wines.
Eigenschaften
IUPAC Name |
5-butyl-4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCMFHPRIBNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865948 | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water to <0.1%; soluble in hexane to >50% | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.442-1.446 | |
| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Whiskey lactone | |
CAS RN |
39212-23-2, 80041-01-6 | |
| Record name | Whiskey lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methyl-gamma-octalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quercuslactone a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

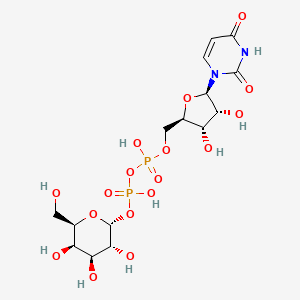
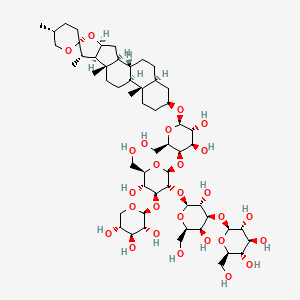
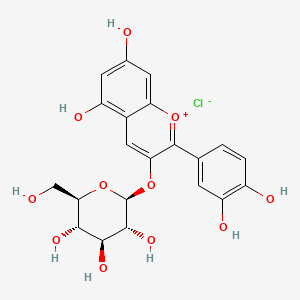
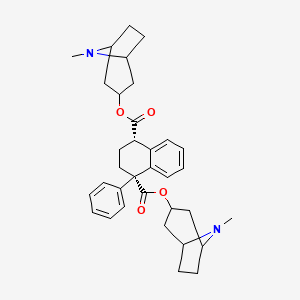
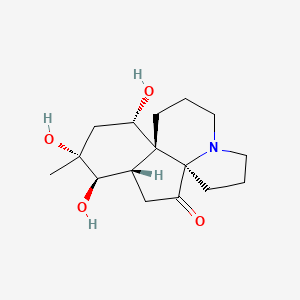
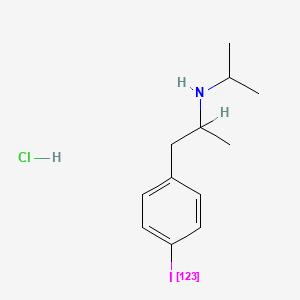
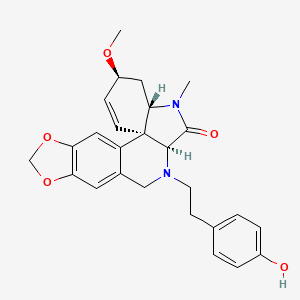
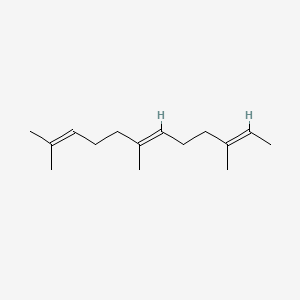
![(2S,3R,4S,5S)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B1216154.png)
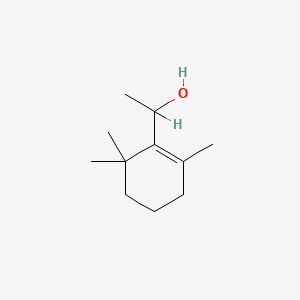
![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)
